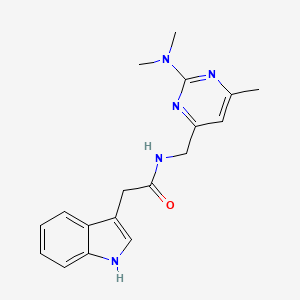

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide

Description

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide is a synthetic acetamide derivative featuring a pyrimidine ring substituted with dimethylamino and methyl groups, linked via a methylene bridge to an indole-3-yl acetamide backbone.

Properties

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-(1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-12-8-14(22-18(21-12)23(2)3)11-20-17(24)9-13-10-19-16-7-5-4-6-15(13)16/h4-8,10,19H,9,11H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGFFKUFWXVCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Pyrimidine Intermediate: : The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethylpyrimidine and dimethylamine. This step often requires the use of a strong base like sodium hydride and a polar aprotic solvent such as dimethylformamide (DMF).

-

Indole Derivative Preparation: : The indole moiety is prepared separately, often starting from indole-3-acetic acid. This involves protection and deprotection steps to ensure the correct functional groups are available for subsequent reactions.

-

Coupling Reaction: : The pyrimidine intermediate is then coupled with the indole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Final Acetamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

-

Reduction: : Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH4).

-

Substitution: : The dimethylamino group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Agents: N,N’-dicyclohexylcarbodiimide, 4-dimethylaminopyridine.

Bases: Sodium hydride, potassium carbonate.

Major Products

Oxidation Products: Oxidized derivatives of the indole moiety.

Reduction Products: Reduced forms of the pyrimidine ring.

Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide has several applications in scientific research:

-

Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease pathways.

-

Biological Studies: : The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

-

Pharmacology: : Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

-

Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the binding affinity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several acetamide derivatives and heterocyclic compounds with partial structural or functional similarities. Below is a detailed comparison:

Structural and Functional Analogues

Key Differences and Implications

Backbone Flexibility vs. In contrast, the tetrahydropyran group in ’s compound adds stereochemical complexity, likely influencing solubility and target specificity .

Substituent Effects: The dimethylamino group in the target compound may enhance CNS penetration relative to the dichlorophenyl groups in U-48800/U-51754, which prioritize hydrophobic interactions .

Pharmacological Profiles :

- U-48800 and related analogues () are associated with opioid receptor agonism, while the indole-pyrimidine hybrid in the target compound lacks direct evidence of opioid activity but may overlap with kinase or neurotransmitter receptor targets .

- ’s compound, with its carbohydrate-like structure, is distinct in likely targeting enzymes such as glycosidases, unlike the target compound’s probable CNS focus .

Research Findings and Data Gaps

- Activity Data: No direct binding or enzymatic activity data for the target compound are available in the evidence. Comparisons rely on structural analogy.

- Solubility and Stability : The tetrahydropyran-linked compound () has documented solubility (10 mM in solution), whereas the target compound’s solubility profile remains uncharacterized .

- Safety and Regulation : Compounds like U-48800 and Ocfentanil () are controlled substances due to opioid activity, suggesting the target compound may require regulatory scrutiny if CNS activity is confirmed .

Biological Activity

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-(1H-indol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

- Formation of the Pyrimidine Intermediate : This is achieved through a condensation reaction involving 2,6-dimethylpyrimidine and dimethylamine, often using sodium hydride as a base in dimethylformamide (DMF) as the solvent.

- Indole Derivative Preparation : The indole moiety is synthesized separately, commonly starting from indole-3-acetic acid, involving protection and deprotection steps to ensure correct functional groups for subsequent reactions.

The final compound exhibits a molecular formula of and a molecular weight of approximately 272.35 g/mol.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes or receptors. Its structure enables it to bind effectively to active or allosteric sites, modulating the activity of these targets. This interaction can lead to either inhibition or activation of various biochemical pathways depending on the target's nature and the binding affinity.

3.1 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis and arrests cells in G2/M phase |

| MCF-7 | 0.34 | Inhibits tubulin polymerization |

| HT-29 | 0.86 | Induces apoptosis |

These findings suggest that this compound may act similarly to colchicine, a known tubulin polymerization inhibitor .

3.2 Other Pharmacological Activities

In addition to its anticancer properties, the compound has been evaluated for other biological activities:

- Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory properties through inhibition of specific pathways involved in inflammation .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens, although further research is needed to establish these findings conclusively.

Case Study: Anticancer Efficacy

A study published in early 2023 evaluated the efficacy of several synthesized compounds related to this compound against HeLa and MCF-7 cell lines. The results indicated that modifications in the compound structure could significantly enhance its potency, with some derivatives achieving IC50 values below 0.5 µM .

5. Conclusion

This compound shows considerable promise as a biologically active compound with potential applications in cancer therapy and possibly other therapeutic areas. Ongoing research is necessary to fully elucidate its mechanisms, optimize its efficacy, and explore its safety profile for clinical applications.

Q & A

Q. Table 1: Structural Analogs and Their Bioactivities

| Compound Name | Structural Variation | Biological Activity | Reference |

|---|---|---|---|

| 2-(1H-Indol-3-yl)-2-oxo-acetamide | Oxo group replaces methylene linker | Antitumor (HeLa cells, IC50 8 µM) | |

| 6-Bromoindole derivatives | Bromine at indole C6 | Antimicrobial (MIC 2 µg/mL) |

Advanced: What strategies address poor solubility or bioavailability in preclinical studies?

Answer:

- Salt Formation: Pair with counterions (e.g., HCl, sodium) to enhance aqueous solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., esterase-sensitive moieties) .

- Nanoparticle Formulation: Use PEGylated liposomes for sustained release .

Advanced: How can computational models predict metabolic pathways and toxicity risks?

Answer:

- ADMET Prediction: Tools like SwissADME forecast metabolic sites (e.g., CYP3A4-mediated oxidation of pyrimidine) .

- Toxicity Screening: Use Derek Nexus to identify structural alerts (e.g., mutagenic potential of indole derivatives) .

Advanced: What experimental designs minimize bias in assessing the compound’s efficacy?

Answer:

- Blinded Studies: Randomize treatment groups and use double-blind protocols.

- Positive/Negative Controls: Include known inhibitors (e.g., SB-203580 for kinase inhibition) .

- Dose-Response Curves: Generate EC50/IC50 values across ≥5 concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.